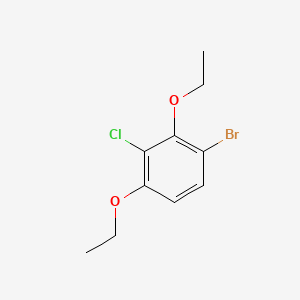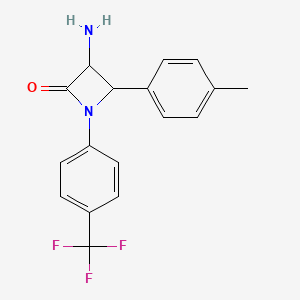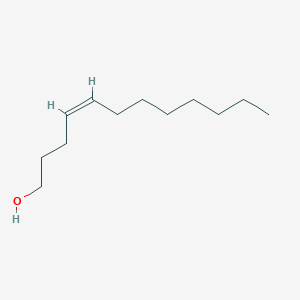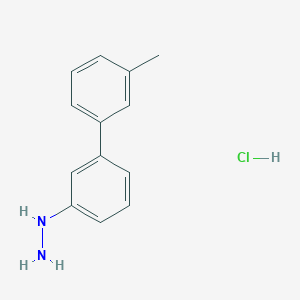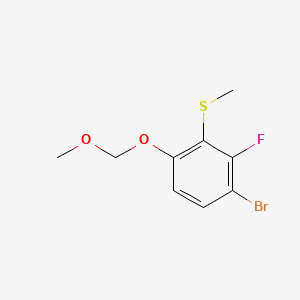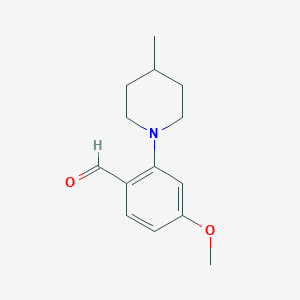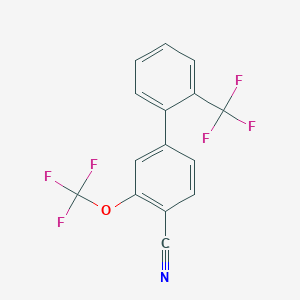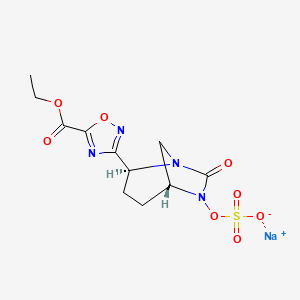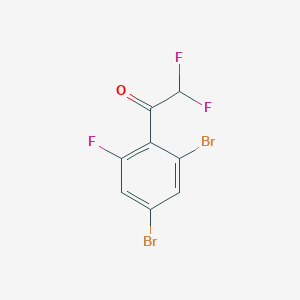
(4-Bromophenyl)cyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)cyclooctane is an organic compound that belongs to the class of cycloalkanes It consists of a cyclooctane ring substituted with a 4-bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)cyclooctane typically involves the bromination of phenylcyclooctane. One common method is the electrophilic aromatic substitution reaction, where phenylcyclooctane is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromophenyl)cyclooctane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield phenylcyclooctane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted cyclooctane derivatives.
Oxidation: Formation of cyclooctanone or cyclooctanoic acid.
Reduction: Formation of phenylcyclooctane.
Aplicaciones Científicas De Investigación
(4-Bromophenyl)cyclooctane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4-Bromophenyl)cyclooctane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact mechanism can vary depending on the specific application and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
Phenylcyclooctane: Lacks the bromine substituent and has different reactivity and properties.
Cyclooctylbenzene: Similar structure but with the phenyl group attached directly to the cyclooctane ring.
4-Chlorophenylcyclooctane: Similar to (4-Bromophenyl)cyclooctane but with a chlorine substituent instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine substituent can participate in various chemical reactions, making it a versatile compound for synthetic and research applications.
Propiedades
Fórmula molecular |
C14H19Br |
|---|---|
Peso molecular |
267.20 g/mol |
Nombre IUPAC |
(4-bromophenyl)cyclooctane |
InChI |
InChI=1S/C14H19Br/c15-14-10-8-13(9-11-14)12-6-4-2-1-3-5-7-12/h8-12H,1-7H2 |
Clave InChI |
JFQSQDLUPJJSST-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



